molecular formula C23H16N2O4S B4162536 3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)

3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)

Cat. No. B4162536
M. Wt: 416.5 g/mol
InChI Key: POKTZBYJJQYRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid), commonly known as TMIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. TMIA is known for its unique chemical structure and diverse properties, making it an attractive target for researchers exploring new avenues in drug discovery and development.

Mechanism of Action

The exact mechanism of action of TMIA is not fully understood, but it is believed to act through multiple pathways. TMIA has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TMIA has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. Studies have demonstrated that TMIA can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. TMIA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

TMIA has several advantages as a research tool, including its diverse biological activities and potential applications in drug discovery. However, there are also limitations to its use in lab experiments. TMIA is a complex molecule that requires careful synthesis and purification, which can be time-consuming and costly. Additionally, the exact mechanism of action of TMIA is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on TMIA. One area of interest is the development of novel TMIA derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the exploration of the potential use of TMIA as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials. Additionally, further studies are needed to elucidate the exact mechanism of action of TMIA and to investigate its potential use in the treatment of various diseases.

Scientific Research Applications

TMIA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. TMIA has also been investigated for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-[(2-carboxy-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-22(27)20-17(12-6-1-3-8-14(12)24-20)19(16-10-5-11-30-16)18-13-7-2-4-9-15(13)25-21(18)23(28)29/h1-11,19,24-25H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKTZBYJJQYRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)
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3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)
Reactant of Route 3
3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)
Reactant of Route 4
3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)
Reactant of Route 5
3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)
Reactant of Route 6
3,3'-(2-thienylmethylene)bis(1H-indole-2-carboxylic acid)

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